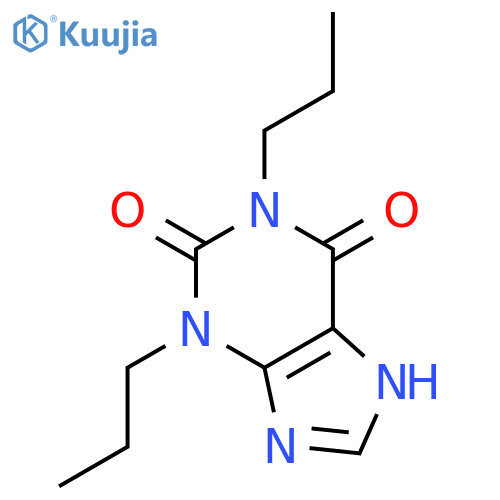Cas no 31542-62-8 (1,3-Dipropylxanthine)

1,3-Dipropylxanthine structure
商品名:1,3-Dipropylxanthine
1,3-Dipropylxanthine 化学的及び物理的性質
名前と識別子
-
- 1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione
- 1,3-Dipropylxanthine
- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl-
- 1,3-di-n-propylxanthine
- 1,3-dipropyl-3,7-dihydro-1h-purine-2,6-dione
- 1,3-Dipropyl-3,7-dihydro-purin-2,6-dion
- 1,3-dipropyl-3,7-dihydro-purine-2,6-dione
- dipropylxanthine
- Z02T66W92D
- AKOS016004647
- 1,3-dipropyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- PDSP1_000328
- FT-0667703
- 31542-62-8
- CAS_169317
- BDBM82032
- SCHEMBL515771
- 1,3-dipropyl-7H-purine-2,6-dione
- PDSP1_000983
- UNII-Z02T66W92D
- 26674-51-1
- PDSP2_000326
- L000861
- 1,3-dipropyl-xanthine
- PDSP2_001217
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dipropyl-
- CHEMBL157655
- 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1,3-DIPROPYL
- BDBM50227331
- PDSP1_001233
- GTPL427
- NSC_169317
- PDSP2_000967
- XANTHINE, 1,3-DIPROPYL-
- J-018455
- 1,3-Dipropyl-3,9-dihydro-purine-2,6-dione
- Q27076915
- (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17?-pregn-5(10)-en-20-yn-3-one
- MJVIGUCNSRXAFO-UHFFFAOYSA-N
- DTXSID00185447
- (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one
- DB-068477
-
- インチ: InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13)
- InChIKey: MJVIGUCNSRXAFO-UHFFFAOYSA-N
- ほほえんだ: CCCN1C2=C(C(=O)N(CCC)C1=O)N=CN2
計算された属性
- せいみつぶんしりょう: 238.14300
- どういたいしつりょう: 236.127
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 69.3A^2
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.236
- ゆうかいてん: 204-206°C
- ふってん: 459.9°Cat760mmHg
- フラッシュポイント: 232°C
- 屈折率: 1.558
- PSA: 65.01000
- LogP: 0.03700
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1,3-Dipropylxanthine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
1,3-Dipropylxanthine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-Dipropylxanthine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM138504-1g |
1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
31542-62-8 | 95% | 1g |
$*** | 2023-03-30 | |
| TRC | D492450-50mg |
1,3-Dipropylxanthine |
31542-62-8 | 50mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D492450-250mg |
1,3-Dipropylxanthine |
31542-62-8 | 250mg |
$ 666.00 | 2023-04-14 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213513-50mg |
1,3-Dipropylxanthine, |
31542-62-8 | 50mg |
¥2407.00 | 2023-09-05 | ||
| A2B Chem LLC | AD51007-50mg |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 50mg |
$255.00 | 2023-12-30 | ||
| A2B Chem LLC | AD51007-10mg |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 10mg |
$225.00 | 2024-04-20 | ||
| A2B Chem LLC | AD51007-5mg |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 5mg |
$182.00 | 2024-04-20 | ||
| TRC | D492450-500mg |
1,3-Dipropylxanthine |
31542-62-8 | 500mg |
$ 1160.00 | 2023-04-14 | ||
| Alichem | A449040550-1g |
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione |
31542-62-8 | 95% | 1g |
$659.40 | 2023-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-213513-50 mg |
1,3-Dipropylxanthine, |
31542-62-8 | 50mg |
¥2,407.00 | 2023-07-11 |
1,3-Dipropylxanthine 関連文献
-
Romain Duroux,Antonella Ciancetta,Philip Mannes,Jinha Yu,Shireesha Boyapati,Elizabeth Gizewski,Said Yous,Francisco Ciruela,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2017 8 1659
-
Helena D. Janse van Rensburg,Lesetja J. Legoabe,Gisella Terre'Blanche,Mietha M. Van der Walt Med. Chem. Commun. 2019 10 300
-
Romain Duroux,Antonella Ciancetta,Philip Mannes,Jinha Yu,Shireesha Boyapati,Elizabeth Gizewski,Said Yous,Francisco Ciruela,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2017 8 1659
-
Stephen P. Andrews,Benjamin Tehan Med. Chem. Commun. 2013 4 52
-
5. Californium-252 plasma desorption mass spectrometry as an aid in the synthesis of a series of adenosine and xanthine conjugatesKenneth A. Jacobson,Lewis K. Pannell,Kenneth L. Kirk,Henry M. Fales,Edward A. Sokoloski J. Chem. Soc. Perkin Trans. 1 1986 2143
31542-62-8 (1,3-Dipropylxanthine) 関連製品
- 5967-84-0(Theophylline monohydrate)
- 317-34-0(Aminophylline)
- 2850-36-4(1,3-Dibutylxanthine)
- 28822-58-4(3-Isobutyl-1-methylxanthine)
- 69-89-6(Xanthine)
- 109987-37-3(1H-Purine-2,6-dione-2-13C,3,7-dihydro-1-(methyl-d3)- (9CI))
- 1076-22-8(3-Methylxanthine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量